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Compound of Interest

Compound Name: Snf 9007

Cat. No.: B15617565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic cholecystokinin (CCK) analog Snf
9007 and other notable CCK analogs, including the agonist A-71623, the partial

agonist/antagonist JMV-180, and the antagonist Loxiglumide. This document summarizes their

performance based on available experimental data, details relevant experimental

methodologies, and visualizes key signaling pathways.

Introduction to Cholecystokinin and its Receptors
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in

various physiological processes, including digestion, satiety, and nociception.[1] Its effects are

mediated through two main G protein-coupled receptors (GPCRs): CCK1 (formerly CCK-A) and

CCK2 (formerly CCK-B).[2][3] The CCK1 receptor is found predominantly in the periphery,

regulating gallbladder contraction, pancreatic enzyme secretion, and gastric motility.[3] The

CCK2 receptor is abundant in the central nervous system and is implicated in anxiety, pain

perception, and memory.[3] The development of synthetic CCK analogs has been instrumental

in elucidating the physiological roles of CCK and holds therapeutic potential for various

disorders.

Overview of Snf 9007: A Dual-Action CCK Analog
Snf 9007 is a synthetic CCK analog with a unique pharmacological profile, exhibiting high-

affinity binding to both CCKB and opioid delta receptors.[4][5] This dual activity distinguishes it
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from many other CCK analogs. Research indicates that the antinociceptive (analgesic)

properties of Snf 9007 are not mediated by CCK receptors but rather through its simultaneous

action on delta-1, delta-2, and mu opioid receptors.[6] In contrast, its effects on gastrointestinal

function, such as the regulation of ion transport in the mouse ileum, appear to involve both

CCKA and CCKB receptors.[5]

Comparative Performance of CCK Analogs
Direct quantitative comparisons of the binding affinity and functional potency of Snf 9007 at

CCK receptors with other analogs are limited in publicly available literature. However, by

compiling data from various studies, a comparative overview can be constructed.

Data Presentation: Binding Affinities and Functional Potencies

The following tables summarize the available quantitative data for Snf 9007 and other selected

CCK analogs. It is important to note that experimental conditions can vary between studies,

affecting the absolute values.

Table 1: Receptor Binding Affinity (Ki/IC50/Kd in nM)

Compound
CCK1 (CCK-A)
Receptor

CCK2 (CCK-B)
Receptor

Opioid Receptors

Snf 9007 Data not available High Affinity[4][5]
High Affinity (delta)[4]

[5]

A-71623 IC50: 3.7[7] >4400 (low affinity)[7] Not reported

JMV-180

Kd: 2.2 (high-affinity

state), 19 (low-affinity

state)[8]

Data not available Not reported

Loxiglumide IC50: 77.1 - 195[2]
IC50: 12363 -

15455[2]
Not reported

Table 2: Functional Activity (EC50/pA2)
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Compound
Activity at CCK1
Receptor

Activity at CCK2
Receptor

Key Functional
Effect

Snf 9007
Agonist activity (ion

transport)[5]

Agonist activity (ion

transport)[5]

Analgesia (opioid-

mediated)[6]

A-71623 Full Agonist[7] -
Appetite

suppression[9]

JMV-180

Partial

Agonist/Antagonist[8]

[10]

Data not available

Stimulation of

amylase release

(partial)[10]

Loxiglumide

Competitive

Antagonist (pA2: 6.71)

[2]

Weak Antagonist[2]

Inhibition of

gallbladder

contraction[11]

Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental

findings. Below are summaries of key experimental protocols used to characterize CCK

analogs.

Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.

Objective: To measure the affinity (Ki or IC50) of CCK analogs for CCK1 and CCK2 receptors.

Methodology:

Membrane Preparation: Membranes from cells or tissues expressing the target receptor

(e.g., pancreatic acini for CCK1, cerebral cortex for CCK2) are isolated by homogenization

and centrifugation.[12][13]

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand

(e.g., [125I]CCK-8) and varying concentrations of the unlabeled competitor compound (the

CCK analog being tested).[12]
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Separation: The receptor-bound radioligand is separated from the free radioligand by rapid

filtration through glass fiber filters.[12]

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

[13]

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of

the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff

equation.[12]

Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate an increase in intracellular

calcium, a key second messenger in CCK receptor signaling.

Objective: To determine the potency (EC50) and efficacy of CCK analogs in activating CCK

receptors.

Methodology:

Cell Culture and Loading: Cells expressing the target CCK receptor are cultured and then

loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM or Fluo-4/AM.[3][14]

Stimulation: The loaded cells are exposed to varying concentrations of the CCK analog.

Detection: The change in fluorescence intensity, which corresponds to the change in

intracellular calcium concentration, is measured using a fluorometer or a fluorescence

microscope.[3]

Data Analysis: The concentration of the analog that produces 50% of the maximal response

(EC50) is calculated to determine its potency. The maximal response indicates the efficacy of

the compound.

Amylase Release Assay from Pancreatic Acini
This is a classic bioassay to assess the functional activity of CCK analogs on pancreatic acinar

cells, which are rich in CCK1 receptors.
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Objective: To measure the potency and efficacy of CCK analogs in stimulating amylase

secretion from pancreatic acini.

Methodology:

Isolation of Pancreatic Acini: Pancreatic acini are isolated from the pancreas of an animal

model (e.g., rat or guinea pig) by enzymatic digestion and mechanical dispersion.[15]

Incubation: The isolated acini are incubated with varying concentrations of the CCK analog

for a defined period.

Sample Collection: The supernatant containing the secreted amylase is collected.

Amylase Activity Measurement: The amylase activity in the supernatant is determined using

a colorimetric assay, often involving the measurement of the breakdown of a starch

substrate.

Data Analysis: The amount of amylase released is expressed as a percentage of the total

amylase content in the acini. The EC50 value is calculated to determine the potency of the

analog.

Signaling Pathways and Visualizations
CCK receptors primarily couple to Gq/11 and Gs proteins to initiate downstream signaling

cascades.[14][15] The activation of these pathways ultimately leads to the physiological effects

of CCK.

CCK1 Receptor Signaling Pathway
Activation of the CCK1 receptor by an agonist like CCK-8 or A-71623 typically leads to the

activation of phospholipase C (PLC) via the Gq/11 protein. PLC then hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein

kinase C (PKC).[16] The CCK1 receptor can also couple to Gs, leading to the activation of

adenylyl cyclase and an increase in cyclic AMP (cAMP).[16]
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Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding

assay.
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Radioligand Binding Assay Workflow

Conclusion
Snf 9007 stands out among CCK analogs due to its dual affinity for both CCKB and opioid

receptors, a characteristic that underpins its unique pharmacological profile. While its analgesic

effects are primarily opioid-mediated, its interactions with the CCK system contribute to its

effects on the gastrointestinal tract. In contrast, analogs like A-71623 and Loxiglumide exhibit
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high selectivity for the CCK1 receptor, acting as a potent agonist and antagonist, respectively.

JMV-180 demonstrates a more complex interaction with the CCK1 receptor, acting as a partial

agonist or antagonist depending on the specific cellular context.

The lack of comprehensive, directly comparative quantitative data for Snf 9007's activity at

CCK receptors remains a knowledge gap. Further research employing standardized binding

and functional assays is necessary to fully elucidate its pharmacological profile relative to other

CCK analogs. Such studies will be invaluable for the rational design of novel therapeutics

targeting the CCK system for a range of disorders, from digestive and metabolic diseases to

neurological and pain-related conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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